A Senior Application Scientist's Guide to 2-(4-aminocyclohexyl)acetic Acid: A Versatile Scaffold in Modern Drug Discovery
A Senior Application Scientist's Guide to 2-(4-aminocyclohexyl)acetic Acid: A Versatile Scaffold in Modern Drug Discovery
Executive Summary
2-(4-aminocyclohexyl)acetic acid is a bifunctional chemical entity whose strategic importance in medicinal chemistry has grown substantially. Possessing both a primary amine and a carboxylic acid, separated by a conformationally rigid cyclohexane ring, it serves as a valuable building block for a diverse range of therapeutic agents. Its utility stems from its role as a rigid scaffold, enabling precise spatial orientation of pharmacophoric features, and as a γ-aminobutyric acid (GABA) analogue, providing a proven backbone for CNS-active compounds. This guide provides an in-depth analysis of its stereochemistry, synthesis, and core applications, complete with field-proven experimental protocols for its synthesis and derivatization. We will explore its pivotal role in the development of marketed drugs and its potential in ongoing drug discovery programs, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful molecular scaffold.
Introduction: The Strategic Value of a Rigid Amino Acid Scaffold
In the intricate process of drug design, controlling the three-dimensional arrangement of a molecule is paramount to achieving high affinity and selectivity for a biological target. Flexible molecules can adopt numerous conformations, often leading to an entropic penalty upon binding. The incorporation of rigid scaffolds is a cornerstone strategy to mitigate this, pre-organizing the molecule into a bioactive conformation. 2-(4-aminocyclohexyl)acetic acid provides an exemplary saturated carbocyclic scaffold that offers this conformational constraint.[1]
Its structure is deceptively simple: a cyclohexane ring substituted with an aminomethyl group and an acetic acid moiety. This arrangement makes it a structural analogue of the major inhibitory neurotransmitter, GABA.[1] The conformational flexibility of GABA is crucial for its interaction with various receptors; however, restricting this flexibility through scaffolds like the cyclohexane ring allows for the development of agents that can selectively target specific receptor subtypes.[1][2] This principle has been successfully exploited in the development of drugs like Gabapentin, which, while structurally related, underscores the therapeutic potential of this chemical class.[3][4]
Beyond its role as a GABA mimetic, the true versatility of 2-(4-aminocyclohexyl)acetic acid lies in its stereochemistry—the cis and trans isomers—which present distinct spatial vectors for functionalization, profoundly influencing the pharmacological profile of the resulting derivatives.
Physicochemical Properties and Critical Role of Stereoisomerism
The cyclohexane ring in 2-(4-aminocyclohexyl)acetic acid exists predominantly in a chair conformation. The substituents can be arranged in either a cis or trans relationship, giving rise to two distinct diastereomers with unique properties and applications.
-
trans-isomer: The substituents are on opposite sides of the ring (1,4-diaxial or 1,4-diequatorial). The diequatorial conformation is sterically favored, resulting in a more linear and extended geometry. This isomer is often valued for its ability to span larger distances within a binding pocket.[5]
-
cis-isomer: The substituents are on the same side of the ring (axial-equatorial). This results in a more compact, bent geometry.[6]
The choice between the cis and trans isomer is a critical design element, as the differing spatial orientation of the amine and acid groups dictates how a derivative will interact with its biological target. For instance, the trans isomer is a key precursor in the synthesis of the antipsychotic drug Cariprazine, where its specific geometry is essential for activity.[7][8]
Table 1: Physicochemical Properties of 2-(4-aminocyclohexyl)acetic Acid Isomers
| Property | cis-Isomer | trans-Isomer (as HCl salt) | General (Mixture) |
| CAS Number | 2952-01-4[6] | 76325-96-7[5] | 1197-54-2[9] |
| Molecular Formula | C₈H₁₅NO₂[6] | C₈H₁₆ClNO₂[5] | C₈H₁₅NO₂[10] |
| Molecular Weight | 157.21 g/mol [6] | 193.67 g/mol [5] | 157.21 g/mol [10] |
| Boiling Point | 301.3 °C at 760 mmHg[6] | Data not available | Data not available |
| Density | 1.075 g/cm³[6] | Data not available | Data not available |
| Known Applications | Chiral building block, peptide synthesis (Fmoc-protected)[6] | Precursor for Cariprazine, sEH inhibitors[5][8] | General research[11] |
Synthesis of a Key Intermediate: trans-2-(4-Aminocyclohexyl)acetic Acid
The most robust and industrially scalable synthesis of 2-(4-aminocyclohexyl)acetic acid relies on the catalytic hydrogenation of 4-nitrophenylacetic acid.[5][12] The key to this process is controlling the reaction conditions to selectively produce the desired trans isomer, which is thermodynamically more stable.
The process is a two-stage reduction performed in a single reactor. The first stage involves the reduction of the nitro group to an amine at a lower temperature. The second stage, at a higher temperature and pressure, saturates the aromatic ring. This stepwise approach is critical for achieving high diastereoselectivity in favor of the trans product.[5]
Diagram 1: Synthetic Workflow for trans-2-(4-Aminocyclohexyl)acetic Acid
Caption: High-level workflow for the selective synthesis of the trans isomer.
Experimental Protocol: Synthesis of trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride
This protocol is a synthesized representation of established industrial processes.[5][13] All operations should be conducted by trained personnel in a suitable chemical laboratory with appropriate safety precautions.
Materials:
-
4-Nitrophenylacetic acid
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Deionized water
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl) or Ethanolic HCl
-
Acetonitrile
Procedure:
-
Reactor Setup: Charge a suitable high-pressure hydrogenation reactor with 4-nitrophenylacetic acid and deionized water. Inert the atmosphere by purging with nitrogen.
-
Catalyst Addition: Under a nitrogen blanket, carefully add the 10% Pd/C catalyst slurry.
-
Nitro Group Reduction (Stage 1): Seal the reactor. Purge with hydrogen gas. Pressurize with H₂ and heat the mixture to 40-50°C. Maintain this temperature until hydrogen uptake slows significantly, indicating the complete reduction of the nitro group to form 4-aminophenylacetic acid.
-
Causality: Performing this step at a lower temperature selectively reduces the nitro group without initiating significant ring hydrogenation, which requires higher energy.
-
-
Aromatic Ring Hydrogenation (Stage 2): Increase the reactor temperature to 50-60°C and increase the hydrogen pressure (e.g., up to 4.0 bar).[13] Continue the reaction until hydrogen uptake ceases, signifying the complete saturation of the aromatic ring.
-
Causality: The higher temperature and pressure provide the necessary activation energy for ring saturation. This stage favors the formation of the thermodynamically more stable trans isomer.
-
-
Workup and Filtration: Cool the reactor to room temperature (25-30°C) and purge thoroughly with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst. Wash the catalyst cake with deionized water to ensure complete recovery of the product.
-
Esterification and Salt Formation: Combine the filtrates and distill off the water under vacuum. Add ethanol to the residue and distill again to remove residual water (azeotropic removal). Add a fresh portion of ethanol, followed by the addition of concentrated HCl or ethanolic HCl to form the hydrochloride salt and esterify the carboxylic acid.
-
Selective Crystallization: Distill off the ethanol and replace the solvent with acetonitrile. Cool the solution to 0 to -5°C to induce crystallization. The trans isomer hydrochloride salt is less soluble and will preferentially crystallize.[13]
-
Self-Validation: The insolubility of the trans isomer in cold acetonitrile provides a powerful purification method, driving the equilibrium towards a highly pure final product.
-
-
Isolation and Drying: Collect the crystals by filtration, wash with cold acetonitrile, and dry under vacuum to a constant weight to yield trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride. The free acid can be obtained by subsequent hydrolysis if required.
Applications in Medicinal Chemistry
A. Dopamine Receptor Ligands: The Cariprazine Story
The most prominent application of this scaffold is the use of its trans-ethyl ester hydrochloride derivative as a key intermediate in the synthesis of Cariprazine .[8][14] Cariprazine is an atypical antipsychotic that functions as a dopamine D₂ and D₃ receptor partial agonist.[7] The synthesis involves coupling the amine of the cyclohexane ring with a dichlorophenyl-piperazine moiety. The rigid trans configuration of the cyclohexane linker is crucial for orienting the piperazine and urea groups correctly within the dopamine receptor binding site, demonstrating a textbook example of structure-based drug design.[7][15]
B. Constrained GABA Analogues for Neurological Targets
The structural similarity to GABA makes 2-(4-aminocyclohexyl)acetic acid an attractive starting point for developing agents targeting GABAergic systems. By creating derivatives, researchers can explore the conformational requirements for binding to different GABA receptors (GABAₐ, GABAₑ, etc.) and transporters.[16][17] This approach aims to develop more selective agents with potentially fewer side effects than broadly acting compounds. While not a direct precursor to Gabapentin, its isomers are used to probe the same chemical space of conformationally restricted GABA analogues.[1]
C. Soluble Epoxide Hydrolase (sEH) Inhibitors
The rigid trans-cyclohexyl backbone has been identified as a valuable feature in the design of potent and selective soluble epoxide hydrolase (sEH) inhibitors.[5] sEH is a therapeutic target for treating inflammatory conditions and hypertension. The cyclohexane scaffold serves as a central core to which other pharmacophoric elements are attached, with its rigidity ensuring an optimal and stable interaction with the enzyme's active site.
Core Synthetic Transformations: Amide Bond Formation
A primary use of 2-(4-aminocyclohexyl)acetic acid as a building block is to couple its primary amine with a carboxylic acid or its carboxylic acid with another amine. This amide bond formation is one of the most common reactions in medicinal chemistry.[18]
Diagram 2: General Workflow for Amide Coupling
Caption: Standard workflow for coupling the amine of the building block.
Protocol: General Amide Coupling with a Carboxylic Acid
This protocol describes a robust and widely used method employing HATU, a modern coupling reagent known for its efficiency and low rate of racemization.[18][19]
Materials:
-
trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride (1.0 eq)
-
Carboxylic acid of interest (1.05 eq)
-
HATU (1,1'-[Azobis(formamidine)]bis[N,N-dimethylformamide] hexafluorophosphate) (1.1 eq)
-
Diisopropylethylamine (DIEA or Hünig's base) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Dissolution: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.05 eq) and trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride (1.0 eq) in anhydrous DMF.
-
Base Addition: Add DIEA (3.0 eq) to the solution. The first two equivalents are required to neutralize the hydrochloride salt and the carboxylic acid, and the third acts as the base for the coupling reaction itself. Stir for 5 minutes.
-
Activator Addition: Add HATU (1.1 eq) to the stirring solution at room temperature. The solution may change color.
-
Causality: HATU reacts with the carboxylic acid to form a highly activated O-acylisourea intermediate, which is extremely susceptible to nucleophilic attack by the amine.[19] DIEA is a non-nucleophilic base that facilitates this activation without competing in the reaction.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 30-60 minutes.
-
Self-Validation: Comparing the reaction mixture spot on TLC to the starting material spots confirms consumption of the limiting reagent and formation of a new, typically less polar, product spot.
-
-
Quenching and Extraction: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (to remove excess acid and HATU byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.
Conclusion and Future Outlook
2-(4-aminocyclohexyl)acetic acid represents a classic example of a "privileged scaffold" in medicinal chemistry. Its simple, rigid, and stereochemically defined structure provides a reliable platform for constructing complex molecules with precisely controlled three-dimensional architectures. Its proven success as a key component of the marketed drug Cariprazine highlights its industrial relevance and therapeutic value.[8] As drug discovery continues to demand molecules with improved selectivity and optimized pharmacokinetic properties, the strategic use of rigid building blocks like the cis and trans isomers of 2-(4-aminocyclohexyl)acetic acid will undoubtedly remain a vital tool in the arsenal of the medicinal chemist. Future explorations are likely to expand its use into new therapeutic areas, leveraging its unique conformational properties to tackle ever more challenging biological targets.
References
- Google Patents. (2021). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
-
Apicule. (n.d.). Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride (CAS No: 76308-26-4) API Intermediate Manufacturers. Retrieved from [Link]
-
LookChem. (n.d.). Cas 76308-26-4, Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-aminocyclohexyl)acetic Acid. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2952-01-4, (cis-4-Aminocyclohexyl)acetic acid. Retrieved from [Link]
-
Duke, R. K., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(9), 1615-1622. Retrieved from [Link]
-
Dhafir M. Husain Al-Mudhaffar, & Nahid H. Rishag. (2018). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. ResearchGate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Johnston, G. A., et al. (1999). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. Current Medicinal Chemistry, 6(9), 795-800. Retrieved from [Link]
-
Chen, C. Y., et al. (2011). Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 21(1), 226-231. Retrieved from [Link]
-
Quick Company. (n.d.). Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid Derivatives. Retrieved from [Link]
-
Duke, R. K., et al. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. Retrieved from [Link]
- Google Patents. (2005). US20050148792A1 - Process for the preparation of gabapentin.
-
MDPI. (2021). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 26(15), 4485. Retrieved from [Link]
-
Ilkhegyi, N., et al. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 4(1), 1-8. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223-241. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). (trans-4-Aminocyclohexyl)acetic acid ethyl ester. Retrieved from [Link]
-
AxisPharm. (n.d.). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
-
Patsnap. (n.d.). Gabapentin impurity compound and preparation method thereof. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ScienceOpen. (n.d.). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. Retrieved from [Link]
- Google Patents. (2010). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
Cundy, K. C., et al. (2004). XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys. The Journal of Pharmacology and Experimental Therapeutics, 311(1), 315-323. Retrieved from [Link]
Sources
- 1. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cas 2952-01-4,(cis-4-Aminocyclohexyl)acetic acid | lookchem [lookchem.com]
- 7. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 8. apicule.com [apicule.com]
- 9. 2-(4-aminocyclohexyl)acetic acid 97% | CAS: 1197-54-2 | AChemBlock [achemblock.com]
- 10. 2-(4-aminocyclohexyl)acetic Acid | C8H15NO2 | CID 300537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 13. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]
- 14. Cas 76308-26-4,Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | lookchem [lookchem.com]
- 15. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. hepatochem.com [hepatochem.com]
- 19. Amide Synthesis [fishersci.dk]
